molecular formula C19H13ClN2O3 B2384233 (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide CAS No. 468073-06-5

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide

Cat. No. B2384233
M. Wt: 352.77
InChI Key: YFGRMQZRYRAIMA-JLHYYAGUSA-N
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Description

The compound “(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide” appears to be a chemical compound, but there is no specific information available about it. However, there are studies on similar compounds. For example, a compound named “1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine” was selected from the MMV Malaria Box for its dual activity against both asexual stages and gametocytes1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

No specific information on the molecular structure analysis of this compound was found. However, the mentioned study1 conducted in-depth structure-activity relationship studies and cytotoxicity evaluation on a similar compound.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find any specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

Unfortunately, I couldn’t find any specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Green Synthesis and Biological Applications

A study reported the synthesis of a related compound, E-2-cyano-3(furan-2-yl) acrylamide, using green chemistry principles involving microwave radiation and the use of filamentous fungi for ene-reduction to obtain enantiomerically enriched products. This process highlights the potential for environmentally friendly synthesis methods and the exploration of biological activities of such compounds, including antimicrobial and anti-inflammatory properties (Jimenez et al., 2019).

Cytotoxic Activity

Another study focused on the development of focused compound libraries based on the acrylamide structure, aiming to identify new cytotoxic agents against cancer cell lines. This research underscores the potential of acrylamide derivatives in developing new anticancer drugs, with specific modifications leading to enhanced cytotoxicity (Tarleton et al., 2013).

Electronic and Photovoltaic Properties

The electronic and photovoltaic properties of acrylonitrile derivatives, including those similar to the specified compound, have been investigated for their potential use in organic solar cells. These studies highlight the role of such compounds in enhancing the efficiency of solar energy conversion, demonstrating their utility in renewable energy technologies (Kazici et al., 2016).

Contaminant Analysis in Food

Research has also delved into the analysis of heat-induced contaminants in food, such as acrylamide and furan, which are related to the thermal processing of carbohydrate-rich foodstuffs. This line of inquiry is crucial for understanding the health implications of food processing and the development of safer food preparation methods (Wenzl et al., 2007).

Molecular Engineering for Solar Cells

Additionally, molecular engineering efforts have been undertaken to develop organic sensitizers for solar cell applications, utilizing the structural motifs found in acrylonitrile derivatives. These studies contribute to the advancement of photovoltaic materials and highlight the versatility of acrylonitrile-based compounds in various scientific and technological domains (Kim et al., 2006).

Safety And Hazards

I’m sorry, but I couldn’t find any specific information on the safety and hazards associated with this compound.


Future Directions

No specific information on the future directions of research on this compound was found.


properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3/c20-17-6-2-1-5-16(17)18-8-7-14(25-18)10-13(11-21)19(23)22-12-15-4-3-9-24-15/h1-10H,12H2,(H,22,23)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGRMQZRYRAIMA-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide

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